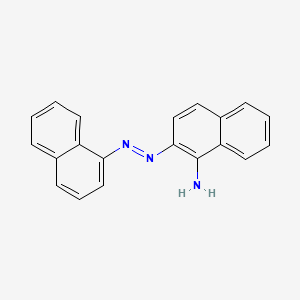

1-Amino-2,1'-azonaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

16291-24-0 |

|---|---|

Molecular Formula |

C20H15N3 |

Molecular Weight |

297.361 |

IUPAC Name |

2-(naphthalen-1-yldiazenyl)naphthalen-1-amine |

InChI |

InChI=1S/C20H15N3/c21-20-17-10-4-2-7-15(17)12-13-19(20)23-22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,21H2 |

InChI Key |

APWICRZVXKRQAT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=CC=CC=C4C=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic properties (UV-Vis, NMR, IR) of 1-Amino-2,1'-azonaphthalene

An In-depth Technical Guide to the Spectroscopic Properties of 1-Amino-2,1'-azonaphthalene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of this compound, an aromatic azo dye. In the absence of consolidated experimental data in publicly accessible literature, this document leverages fundamental spectroscopic principles and data from analogous chemical structures to construct a detailed theoretical profile. We will explore the anticipated Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectral characteristics. Methodologies for empirical data acquisition are also detailed, providing a framework for future experimental validation. This guide is intended for researchers and professionals in analytical chemistry, materials science, and drug development who require a foundational understanding of this molecule's spectral behavior for identification, characterization, and application development.

Introduction and Molecular Structure

This compound is a complex azo dye featuring two naphthalene ring systems linked by a diazene (-N=N-) bridge. The presence of an amino (-NH₂) group on one of the naphthalene moieties classifies it as an aminoazo dye. This functional group acts as a powerful auxochrome, significantly influencing the molecule's electronic properties and, consequently, its color and overall spectral signature. The extended π-conjugated system, spanning both aromatic rings and the azo group, is the primary chromophore responsible for its absorption in the visible region of the electromagnetic spectrum.

The precise structure, based on systematic nomenclature, is defined as an amino group at the C1 position of a naphthalene ring, which is connected via an azo bridge from its C2 position to the C1' position of a second naphthalene ring.

Figure 1: Predicted Molecular Structure of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of an azo dye is its most defining characteristic, directly related to its color. The spectrum is governed by electronic transitions within the chromophore.

Predicted Spectral Characteristics

This compound is expected to exhibit two primary absorption bands:

-

π → π Transition:* This is a high-intensity absorption resulting from the excitation of electrons from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation across the two naphthalene rings and the azo bridge, this band is predicted to be significantly red-shifted into the visible region, likely between 450 and 550 nm . The electron-donating amino group will further enhance this bathochromic shift.

-

n → π Transition:* This is a lower-intensity, symmetry-forbidden transition involving the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital. This band appears at a longer wavelength than the π → π* transition and may be observed as a weak shoulder on the main absorption peak, particularly in non-polar solvents.

The photophysical behavior of aminoazo dyes is highly sensitive to the surrounding environment.[1][2] A bathochromic (red) shift of the λmax is expected in solvents with higher polarity and proton-donating ability, a phenomenon known as solvatochromism.[3]

Table 1: Predicted UV-Vis Absorption Data

| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) | Transition Type | Region |

| 450 - 550 | High (> 20,000 M⁻¹cm⁻¹) | π → π | Visible |

| > 550 | Low (< 1,000 M⁻¹cm⁻¹) | n → π | Visible |

Experimental Protocol: UV-Vis Spectrum Acquisition

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound and to investigate solvatochromic effects.

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 x 10⁻³ M) in a Class A volumetric flask using a high-purity solvent such as ethanol.

-

From the stock solution, prepare a dilute solution (e.g., 5 x 10⁻⁵ M) for analysis.[4] The concentration should be adjusted to yield an absorbance between 0.5 and 1.5 for maximum accuracy.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of 1 cm path length quartz cuvettes.

-

-

Measurement:

-

Record a baseline spectrum with the reference and sample cuvettes filled with the solvent (e.g., ethanol).

-

Fill the sample cuvette with the prepared dye solution.

-

Scan a wavelength range from 250 to 700 nm.[4]

-

-

Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Repeat the measurement in a non-polar solvent (e.g., cyclohexane) to observe and quantify any solvatochromic shifts.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Spectral Characteristics

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups.

-

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium intensity bands are predicted: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[5][6]

-

Aromatic C-H Stretching: A sharp, medium intensity band is expected just above 3000 cm⁻¹.

-

N=N Stretching: The azo group stretch is often weak and can be difficult to identify, as it falls in the same region as aromatic C=C stretches.[7][8] In this asymmetric molecule, it is predicted to be observable.

-

Aromatic C=C Stretching: Multiple sharp bands of variable intensity will appear in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene rings.

-

N-H Bending: A medium intensity band is expected for the scissoring vibration of the primary amine.[9][10]

-

C-N Stretching: A strong band is predicted for the stretching of the C-N bond of the aromatic amine.[9][10]

Table 2: Predicted IR Absorption Frequencies

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3420 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3420 - 3340 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic Rings |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Rings |

| 1550 - 1450 | Medium-Strong | C=C Stretch | Aromatic Rings |

| ~1450 | Weak-Medium | N=N Stretch | Azo Group (-N=N-) |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 910 - 665 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |

Experimental Protocol: KBr Pellet Method

Objective: To obtain a high-quality IR spectrum for the identification of functional groups.

-

Sample Preparation:

-

Thoroughly dry both the sample and spectroscopic grade Potassium Bromide (KBr) to eliminate water bands.

-

Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Measurement:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Analysis:

-

Identify and label the characteristic absorption bands and assign them to their corresponding functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the low symmetry of this compound, a complex but highly informative spectrum is anticipated.

Predicted ¹H NMR Spectrum

The molecule contains 15 protons in distinct chemical environments: 13 aromatic protons and 2 amine protons.

-

Aromatic Region (δ 7.0 - 9.0 ppm): This region will be highly complex, containing signals for all 13 aromatic protons. Protons on the two different naphthalene rings will experience different electronic effects, leading to a wide dispersion of signals. Protons on the ring bearing the electron-donating -NH₂ group will be relatively shielded (further upfield) compared to those on the ring attached to the electron-withdrawing azo group. Protons in sterically hindered positions (e.g., H8 and H8') are expected to be significantly deshielded and appear furthest downfield.[11] The signals will exhibit complex splitting patterns (doublets, triplets, doublets of doublets) due to spin-spin coupling with neighboring protons.

-

Amine Protons (δ 5.0 - 6.0 ppm): The two -NH₂ protons are expected to appear as a single, broad signal.[12] Its chemical shift is highly dependent on solvent, concentration, and temperature. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

Predicted ¹³C NMR Spectrum

The molecule's lack of symmetry means that all 20 carbon atoms are chemically non-equivalent and should produce 20 distinct signals.

-

Aromatic Region (δ 110 - 155 ppm): All 20 carbon signals will appear in this range.

-

C-NH₂ (C1): The carbon directly attached to the amino group is expected to be shielded relative to other substituted carbons, appearing around δ 145-150 ppm .

-

C-N=N (C2 and C1'): The carbons bonded to the azo group will be deshielded and are predicted to resonate in the δ 150-155 ppm range.

-

Other Aromatic Carbons: The remaining 17 carbons will appear between δ 110-135 ppm .[13] Quaternary carbons will generally have weaker signals than protonated carbons.

-

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |

| ¹H | 7.0 - 9.0 | Complex multiplets |

| ¹H | 5.0 - 6.0 | Broad singlet, D₂O exchangeable |

| ¹³C | 150 - 155 | Quaternary (C-N=N) |

| ¹³C | 145 - 150 | Quaternary (C-NH₂) |

| ¹³C | 110 - 135 | CH and Quaternary carbons |

Experimental Protocol: NMR Spectrum Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for complete structural elucidation.

Figure 2: General Workflow for NMR-based Structural Elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves many polar organic compounds and slows the exchange rate of N-H protons, often resulting in sharper signals.

-

Filter the solution into a 5 mm NMR tube if any particulate matter is present.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution, which is critical for this complex aromatic system.

-

-

Measurement:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum to confirm the identity of the -NH₂ peak.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary to observe all 20 quaternary and protonated carbons.

-

2D NMR: To unambiguously assign the complex ¹H and ¹³C signals, perform a suite of 2D experiments, including COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

-

-

Analysis:

-

Process the spectra (Fourier transform, phasing, baseline correction).

-

Integrate the ¹H spectrum and assign chemical shifts.

-

Use the 2D correlation maps to assign all proton and carbon signals to their specific positions in the molecular structure.

-

Conclusion

This guide presents a detailed, predictive overview of the key spectroscopic features of this compound. The UV-Vis spectrum is predicted to be dominated by an intense π → π* transition in the visible range (450-550 nm). The IR spectrum should clearly indicate the presence of a primary aromatic amine and the aromatic naphthalene framework. Finally, while the ¹H and ¹³C NMR spectra are expected to be complex, they will provide the definitive structural fingerprint necessary for unambiguous identification. The experimental protocols outlined herein provide a robust framework for the empirical validation of these theoretical predictions, paving the way for the successful characterization and application of this complex azo dye.

References

-

Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1, 1-8. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Weiss, R., et al. (2022). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. ChemistryOpen. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Siddiquey, I. A., et al. (2011). Non-destructive FT-IR analysis of mono azo dyes. Bulgarian Chemical Communications, 43(4), 545-553. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. [Link]

-

ResearchGate. (2013). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. [Link]

-

Jadrijević, A., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of Molecular Structure, 1234, 130173. [Link]

-

Semantic Scholar. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. [Link]

-

ResearchGate. (n.d.). Tables 3. UV/Vis spectral data of aminoazobenzene dyes in various solvents. [Link]

-

ResearchGate. (n.d.). Infrared spectrum for azo dye. [Link]

-

ResearchGate. (n.d.). IR-spectrum of azo dye. [Link]

-

Vaia. (n.d.). Problem 10 A substituted naphthalene, C10H8O2... [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. [Link]

-

Workman, H. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

ResearchGate. (2018). Tautomerism and electronic spectroscopy of protonated 1- and 2-aminonaphthalene. [Link]

-

Adeniyi, A., & Oladipo, M. (2017). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 12(1). [Link]

-

NorooziPesyan, N., et al. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. Eurasian Chemical Communications, 1, 1-19. [Link]

-

Goud, S. R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 799-810. [Link]

-

Nikolova, P., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4566. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. wikieducator.org [wikieducator.org]

- 11. vaia.com [vaia.com]

- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Amino-2,1'-azonaphthalene

This guide provides a comprehensive overview of the methodologies and expected outcomes in the crystal structure analysis of 1-Amino-2,1'-azonaphthalene, a significant member of the azo dye family. This document is intended for researchers, scientists, and drug development professionals who are engaged in the study of small organic molecules and their solid-state properties. The narrative synthesizes established experimental protocols with expert insights into the rationale behind these procedures, ensuring a robust and self-validating approach to structural elucidation.

While a specific, publicly deposited crystal structure for this compound is not available at the time of this writing, this guide will leverage data from closely related and structurally analogous compounds to present a detailed and predictive analysis. This approach allows for a thorough exploration of the expected molecular geometry, intermolecular interactions, and crystallographic parameters.

Introduction: The Significance of Structural Elucidation

This compound belongs to the vast class of azo compounds, characterized by the functional group R-N=N-R'. These molecules are of immense interest due to their applications as dyes, pigments, and potential pharmaceutical agents.[1] The precise three-dimensional arrangement of atoms within the crystal lattice dictates many of the material's bulk properties, including its color, solubility, stability, and bioavailability.

Crystal structure analysis via single-crystal X-ray diffraction provides the definitive atomic-level description of the molecule. This information is critical for:

-

Structure-Property Correlation: Understanding how molecular conformation and packing influence macroscopic properties.

-

Polymorph Screening: Identifying different crystalline forms of the same compound, which can have drastically different properties.

-

Computational Modeling: Providing accurate geometries for theoretical studies, such as Density Functional Theory (DFT) calculations.[2]

-

Rational Drug Design: Elucidating binding motifs and intermolecular interactions that can inform the design of new therapeutic agents.

Synthesis and Crystallization: From Powder to Single Crystal

A successful crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of this compound is typically achieved through a classic diazotization and azo coupling reaction.[3][4] This well-established method offers a reliable route to the target molecule.

Experimental Protocol: Synthesis

-

Diazotization of 1-Naphthylamine: 1-Naphthylamine is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.[3] A cold aqueous solution of sodium nitrite is then added dropwise to produce the diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium ion.

-

Azo Coupling: A solution of 1-naphthylamine (the coupling component) is prepared in a suitable solvent. The cold diazonium salt solution is then slowly added to the 1-naphthylamine solution. The coupling reaction proceeds, yielding the this compound product, which often precipitates as a colored solid.

-

Purification: The crude product is isolated by filtration, washed to remove residual reactants and salts, and then purified, typically by recrystallization from an appropriate solvent to yield a fine crystalline powder.

Growing Single Crystals

The transition from a microcrystalline powder to a single crystal suitable for X-ray diffraction is a critical and often challenging step. The goal is to create a highly ordered, single lattice domain of sufficient size (typically 0.1-0.3 mm in each dimension). Various techniques can be employed, with the choice depending on the compound's solubility and stability.[5][6][7][8][9]

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: A suitable solvent or solvent system must be identified. The ideal solvent will dissolve the compound moderately at room temperature or slightly elevated temperatures.

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent in a clean, dust-free vial.

-

Slow Evaporation: Cover the vial with a cap that has small perforations or a piece of parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to nucleate and grow. It is crucial to leave the vial undisturbed during this process to promote the formation of large, well-defined crystals.[9]

Single-Crystal X-ray Diffraction: The Definitive Analysis

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of X-rays (often from a Mo or Cu source) and rotated. A detector collects the diffraction pattern, which consists of a series of spots of varying intensity. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The intensities of the spots are then used to solve the crystal structure, which involves determining the positions of all the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined using a least-squares method. This process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.

Structural Analysis of this compound

Based on the analysis of analogous azo dyes, we can predict the key structural features of this compound.[10][11]

// Define nodes with positions N1 [label="N", pos="0,0!"]; N2 [label="N", pos="1,0.2!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-1.5!"]; C3 [label="C", pos="-2.2,-2!"]; C4 [label="C", pos="-3.2,-1.5!"]; C5 [label="C", pos="-3.2,-0.5!"]; C6 [label="C", pos="-2.2,0!"]; C7 [label="C", pos="-2.2,-3!"]; C8 [label="C", pos="-3.2,-3.5!"]; C9 [label="C", pos="-4.2,-3!"]; C10 [label="C", pos="-4.2,-2!"]; NH2 [label="NH₂", pos="-4.2,0!"];

C11 [label="C", pos="2.2,0.7!"]; C12 [label="C", pos="2.2,1.7!"]; C13 [label="C", pos="3.2,2.2!"]; C14 [label="C", pos="4.2,1.7!"]; C15 [label="C", pos="4.2,0.7!"]; C16 [label="C", pos="3.2,0.2!"]; C17 [label="C", pos="3.2,3.2!"]; C18 [label="C", pos="4.2,3.7!"]; C19 [label="C", pos="5.2,3.2!"]; C20 [label="C", pos="5.2,2.2!"];

// Define edges N1 -- N2; N1 -- C6; N2 -- C16;

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C4; C5 -- NH2;

C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C11; C13 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C14; } } Caption: Predicted Molecular Structure of this compound.

Molecular Conformation and Geometry

-

Azo Linkage: The central C-N=N-C linkage is the chromophore responsible for the compound's color. The N=N double bond length is expected to be in the range of 1.23–1.28 Å.[10] The molecule is likely to adopt a trans conformation about the N=N bond, which is energetically more favorable.

-

Planarity: The naphthalene ring systems are inherently planar. A key structural parameter will be the dihedral angle between the two naphthalene rings. Significant twisting may occur due to steric hindrance, but extensive π-conjugation across the azo bridge will favor a more coplanar arrangement.

-

Azo-Hydrazone Tautomerism: Azo dyes containing a hydroxyl group ortho or para to the azo linkage can exhibit tautomerism, existing in either the azo or the hydrazone form.[11][12] For this compound, while the amino group is present, the hydrazone tautomer is less likely than in hydroxy-substituted analogues. The structure is expected to exist predominantly in the azo form.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by a network of non-covalent interactions. These interactions are crucial for the stability of the crystal.[13][14]

-

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor. It is highly probable that the crystal structure will feature intermolecular N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to a nitrogen atom of the azo group of a neighboring molecule. This is a common and stabilizing motif in related structures.

-

π-π Stacking: The electron-rich naphthalene rings are prone to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion, will play a significant role in the overall crystal packing.

-

Van der Waals Forces: These ubiquitous, weaker interactions will also contribute to the cohesion of the crystal lattice.

Summary of Predicted Crystallographic Data

The following table summarizes the expected crystallographic data for this compound based on known structures of similar aromatic azo compounds.

| Parameter | Expected Value/Range | Significance |

| Chemical Formula | C₂₀H₁₅N₃ | Defines the atomic composition of the molecule. |

| Molecular Weight | 309.36 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c, P2₁2₁2₁, or other common centrosymmetric/non-centrosymmetric groups | Defines the symmetry operations within the unit cell. |

| N=N Bond Length | 1.23 – 1.28 Å | Confirms the double bond character of the azo linkage.[10] |

| C-N Bond Lengths (Azo) | 1.39 – 1.43 Å | Indicates conjugation between the azo group and the naphthalene rings.[10] |

| Hydrogen Bonds | N-H···N interactions expected | Key stabilizing forces that dictate the crystal packing arrangement. |

| π-π Stacking Distance | 3.3 – 3.8 Å | Indicates the presence and strength of aromatic stacking interactions. |

Conclusion

The crystal structure analysis of this compound, accomplished through a systematic process of synthesis, crystallization, and single-crystal X-ray diffraction, provides invaluable insight into its solid-state properties. While the specific crystallographic data for this molecule is not yet in the public domain, a detailed predictive analysis based on closely related compounds reveals a structure dominated by a trans-azo linkage, near-planar naphthalene rings, and a packing arrangement stabilized by a combination of N-H···N hydrogen bonding and π-π stacking interactions. This foundational knowledge is essential for the rational design of new materials and for understanding the structure-property relationships that govern the behavior of this important class of azo dyes.

References

-

Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available at: [Link]

-

UCT Science. SOP: CRYSTALLIZATION. Available at: [Link]

-

wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

-

Lim, S., et al. (2018). Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes. Data in Brief, 21, 233-242. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Crystallization. Available at: [Link]

-

Baruah, M., et al. (2004). Spectroscopic Studies of the Intermolecular Interactions of a Bis-Azo Dye, Direct Blue 1, on Di- and Trimerization in Aqueous Solution and in Cellulose. The Journal of Physical Chemistry B, 108(38), 14244-14253. Available at: [Link]

-

Baruah, M., et al. (2004). Spectroscopic Studies of the Intermolecular Interactions of a Bis-Azo Dye, Direct Blue 1, on Di- and Trimerization in A. American Chemical Society. Available at: [Link]

-

Li, Y., Patrick, B. O., & Dolphin, D. (2009). Near-Infrared Absorbing Azo Dyes: Synthesis and X-ray Crystallographic and Spectral Characterization of Monoazopyrroles, Bisazopyrroles, and a Boron-Azopyrrole Complex. The Journal of Organic Chemistry, 74(15), 5237-5243. Available at: [Link]

-

Groom, C. R., et al. (2020). Monosulfonated Azo Dyes: A Crystallographic Study of the Molecular Structures of the Free Acid, Anionic and Dianionic Forms. Molecules, 25(15), 3495. Available at: [Link]

-

University of Glasgow, School of Chemistry. (2006, January 8). Crystallisation Techniques. Available at: [Link]

-

Krahne, M., et al. (2021). Columnar Aggregates of Azobenzene Stars: Exploring Intermolecular Interactions, Structure, and Stability in Atomistic Simulations. Molecules, 26(24), 7622. Available at: [Link]

-

Karayel, A., et al. (2007). X-Ray crystal structure analysis and determination of azo-enamine and hydrazone-imine tautomers of two hetarylazo indole dyes. Coloration Technology, 123(6), 358-364. Available at: [Link]

-

Bawa, F., et al. (2021). Investigation on intermolecular interaction of synthesized azo dyes with bovine serum albumin. Journal of Biomolecular Structure and Dynamics, 40(14), 6439-6452. Available at: [Link]

-

RUDN University. (2018, September 17). Chemists Created a Precise Model of Chemical Bonds in Diazone Dyes. Available at: [Link]

-

Jelsch, C., et al. (2022). Azo or Not: Continuing the Crystallographic Investigations of β-Naphthol Reds. Crystal Growth & Design, 22(5), 3146-3156. Available at: [Link]

-

Singh, S., et al. (2014). Synthesis of 1-amino-2-aroyl/acetylnaphthalenes through a base mediated one pot inter and intramolecular C-C bond formation strategy. Organic & Biomolecular Chemistry, 12(26), 4730-4737. Available at: [Link]

-

Yusuf, M., et al. (2020). Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo). Journal of Chemical Society of Nigeria, 45(3). Available at: [Link]

Sources

- 1. (+-)-1,1'-Binaphthyl-2,2'-diamine | C20H16N2 | CID 20571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CCDC 621148: Experimental Crystal Structure Determination | CiNii Research [cir.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dasher.wustl.edu [dasher.wustl.edu]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. mdpi.com [mdpi.com]

- 14. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

A Technical Guide to Determining the Solubility of 1-Amino-2,1'-azonaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of the azo dye, 1-Amino-2,1'-azonaphthalene, in various organic solvents. While specific pre-compiled solubility data for this compound is not widely available, this document outlines the fundamental principles governing its solubility and presents a robust, field-proven methodology for its empirical determination. The protocol emphasizes the "gold standard" isothermal shake-flask method coupled with UV-Visible spectrophotometry for quantification.[1] By explaining the causality behind experimental choices and grounding the procedure in established standards, this guide empowers researchers to generate reliable and reproducible solubility data, a critical parameter in fields ranging from materials science to pharmaceutical development.

Introduction: The Physicochemical Landscape of this compound

This compound is an organic compound characterized by the presence of an azo group (–N=N–) linking two naphthalene ring systems, one of which is substituted with an amino group (–NH₂). This structure places it in the broad class of azo dyes, which are widely used as colorants.[2] The solubility of such compounds is a critical physical property that dictates their application, formulation, and environmental fate.

The molecule's structure suggests a predominantly nonpolar character due to the large aromatic naphthalene rings. However, the presence of the amino group and the azo linkage introduces polarity and the potential for hydrogen bonding, creating a nuanced solubility profile. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the azo group can act as hydrogen bond acceptors.[3][4][5] This duality means its solubility will be highly dependent on the specific properties of the chosen organic solvent.

dot graph "1_Amino_2_1_azonaphthalene" { layout=neato; node [shape=plaintext]; A [label="this compound"]; B [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=91695&t=l", label=""]; A -- B [style=invis]; } . Caption: Chemical Structure of this compound.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[6]

-

Polarity: Polar solvents possess molecular dipoles and tend to dissolve polar solutes. Nonpolar solvents lack significant dipoles and are effective at dissolving nonpolar solutes. This compound has both nonpolar (naphthalene rings) and polar (amino and azo groups) features. Therefore, its solubility is expected to be limited in highly nonpolar solvents like hexane and potentially higher in solvents of intermediate to high polarity.[7][8]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence the solubility of this compound.[9]

-

Protic Solvents (e.g., alcohols like ethanol and methanol) can donate hydrogen bonds to the nitrogen atoms of the azo group and the amino group, and accept hydrogen bonds from the amino group's hydrogens. This is likely to enhance solubility.[8]

-

Aprotic Polar Solvents (e.g., acetone, ethyl acetate, DMSO) cannot donate hydrogen bonds but can accept them. They can also engage in dipole-dipole interactions. These solvents are expected to be effective at dissolving this compound.[10]

-

-

Dispersion Forces: In nonpolar solvents (e.g., hexane, toluene), the primary solute-solvent interactions will be weaker van der Waals or dispersion forces, which may be insufficient to overcome the solute-solute interactions in the crystal lattice, leading to lower solubility.[8]

Predicting solubility with perfect accuracy remains a significant challenge, and computational models often require extensive training data to be reliable.[11][12][13] Therefore, experimental determination is crucial for obtaining precise and actionable data.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method.[1][14][15][16] This procedure involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol, dimethyl sulfoxide).

-

Apparatus:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (incubator shaker)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

-

Experimental Workflow

The following workflow provides a step-by-step process for reliable solubility determination. This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached.

Detailed Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

-

Add an excess amount of this compound to several vials for each solvent to be tested. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solute per 2-3 mL of solvent.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).[15]

-

Equilibration: Allow the samples to shake for at least 24 hours to ensure equilibrium is reached. To validate, samples can be taken at 24h and 48h; if the measured concentrations are identical, equilibrium has been achieved.[15][16]

Part B: Sample Analysis using UV-Vis Spectrophotometry Since this compound is a colored azo dye, UV-Visible spectrophotometry is an ideal, rapid, and cost-effective analytical technique for determining its concentration in solution.[17][18][19]

-

Determine λmax (Wavelength of Maximum Absorbance):

-

Prepare a dilute, unsaturated solution of the compound in the solvent of interest.

-

Scan the solution across the UV-Vis spectrum (e.g., 300-700 nm) to find the wavelength (λmax) at which the compound absorbs the most light. All subsequent absorbance measurements for that solvent must be performed at this specific wavelength to ensure maximum sensitivity and adherence to Beer's Law.

-

-

Prepare a Calibration Curve:

-

Create a stock solution of the compound with a precisely known concentration in the solvent.

-

Perform a series of accurate serial dilutions to generate at least five standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot Absorbance vs. Concentration. The resulting graph should be a straight line passing through the origin, confirming that Beer's Law is obeyed in this concentration range. The slope of this line is the molar absorptivity coefficient.

-

-

Measure the Saturated Solution:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve (typically < 1.0 AU).

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculate Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility of the saturated solution. Express results in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format for easy comparison across different solvents. The solvents should be categorized by their properties to facilitate interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent Category | Solvent | Polarity Index | H-Bonding | Solubility (g/L) |

| Nonpolar | n-Hexane | 0.1 | None | < 0.01 |

| Aromatic | Toluene | 2.4 | None | 0.5 |

| Halogenated | Dichloromethane | 3.1 | Acceptor | 1.2 |

| Polar Aprotic | Acetone | 5.1 | Acceptor | 3.5 |

| Polar Aprotic | Ethyl Acetate | 4.4 | Acceptor | 2.8 |

| Polar Protic | Ethanol | 4.3 | Donor/Acceptor | 4.1 |

| Polar Protic | Methanol | 5.1 | Donor/Acceptor | 5.3 |

| Polar Aprotic | DMSO | 7.2 | Acceptor | 8.9 |

Note: Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

-

The extremely low solubility in hexane aligns with the principle that large, relatively nonpolar molecules require solvents with more than just dispersion forces to achieve significant solubility.

-

The increasing solubility from toluene to dichloromethane and acetone suggests that the polar characteristics of the solute (amino and azo groups) are significant.

-

The high solubility in polar protic solvents like ethanol and methanol highlights the importance of hydrogen bonding.[3][9] These solvents can effectively solvate both the hydrogen bond accepting sites (azo nitrogens) and the donating/accepting amino group.

-

The highest solubility in DMSO, a highly polar aprotic solvent with a strong hydrogen bond accepting capability, indicates that dipole-dipole interactions and the solvent's ability to accept hydrogen bonds are key drivers for dissolving this particular compound.

Conclusion

Determining the solubility of this compound requires a systematic and rigorous experimental approach. While theoretical principles provide a strong predictive framework, the empirical data generated through the isothermal shake-flask method is indispensable for accurate characterization. By following the detailed protocol outlined in this guide, researchers can confidently produce high-quality, reproducible solubility data. This information is fundamental for the successful formulation of products, the design of chemical processes, and the assessment of the compound's behavior in various chemical environments, ultimately supporting advancements in drug development and materials science.

References

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. Retrieved from [Link]

- Bergström, C. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Expert Opinion on Drug Discovery, 14(11), 1147-1159.

-

IUPAC. (2008). Glossary of terms related to solubility (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(2), 233–276. Retrieved from [Link]

-

IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1137-1159. Retrieved from [Link]

- Pires, M. S. M., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 159-168.

- Science Department, University of [University Name]. (n.d.).

-

Stack Exchange Inc. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Retrieved from [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility? Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent dye. Retrieved from [Link]

Sources

- 1. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent dye - Wikipedia [en.wikipedia.org]

- 3. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 4. al-kindipublisher.com [al-kindipublisher.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 10. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Data-driven organic solubility prediction at the limit of aleatoric uncertainty - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 14. enamine.net [enamine.net]

- 15. scielo.br [scielo.br]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. science.valenciacollege.edu [science.valenciacollege.edu]

- 18. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 19. mrclab.com [mrclab.com]

Electrochemical Behavior of 1-Amino-2,1'-azonaphthalene: A Technical Guide

Executive Summary

This technical guide characterizes the electrochemical behavior of 1-Amino-2,1'-azonaphthalene , a conjugated azo dye intermediate with significant relevance in metabolic stability studies and prodrug design.[1] Unlike simple azobenzenes, this compound exhibits a distinct "ortho-effect" due to the proximity of the amino donor (

For researchers in drug development, understanding this redox profile is critical: the azo linkage is a primary metabolic target for hepatic and intestinal azoreductases. The electrochemical reduction potential (

Molecular Architecture & Redox Theory[1]

The Ortho-Effect and Tautomerism

The electrochemical distinctiveness of this compound arises from its ability to form an intramolecular hydrogen bond between the amino hydrogen and the azo nitrogen.

-

Stabilization: This forms a pseudo-six-membered ring, stabilizing the trans-azo conformer.[1]

-

Electronic Consequence: The H-bond withdraws electron density from the azo bond, generally making it easier to reduce (anodic shift) compared to non-hydrogen-bonded isomers, although the overall electron-donating nature of the amino group competes with this effect.

-

Tautomerism: While the azo form predominates, an equilibrium exists with the hydrazone tautomer, particularly in acidic media, which significantly alters the proton-coupled electron transfer (PCET) mechanism.[1]

Predicted Reduction Pathway

The reduction of the azo group is the dominant electrochemical feature. In aqueous buffered media, this typically follows a 2-electron, 2-proton mechanism to form the hydrazo intermediate, often followed by a further 2-electron, 2-proton cleavage to the corresponding amines at more negative potentials or low pH.[1]

Figure 1: Proposed redox mechanism for this compound showing the pH-dependent transition from partial reduction (hydrazo) to full reductive cleavage.[1]

Experimental Protocols

To validate the redox behavior, the following self-validating protocol is recommended. This workflow utilizes Cyclic Voltammetry (CV) to determine reversibility and Differential Pulse Voltammetry (DPV) for precise peak potential quantification.[1]

Materials & Setup

-

Analyte: 1.0 mM this compound (dissolved in DMF or DMSO due to low aqueous solubility).

-

Electrolyte: 0.1 M Britton-Robinson (B-R) buffer (Universal pH 2–12).

-

Working Electrode: Glassy Carbon Electrode (GCE), polished with 0.05 µm alumina.

-

Reference Electrode: Ag/AgCl (3M KCl).[1]

Step-by-Step Workflow

-

Electrode Conditioning: Polish GCE until a mirror finish is achieved.[1] Sonicate in ethanol/water (1:1) for 2 minutes.

-

Solution Preparation:

-

Prepare a stock solution of the azo compound in DMF.

-

Aliquot into the electrochemical cell containing B-R buffer (maintaining <10% organic solvent content to preserve buffer integrity).

-

-

Deoxygenation: Purge with high-purity Nitrogen or Argon for 10 minutes. Oxygen reduction interferes with the cathodic scan.

-

Voltammetric Scan (CV):

-

Validation Check: Plot

vs.

Figure 2: Decision tree for validating the electrochemical mechanism (Diffusion vs. Adsorption control).

Data Interpretation & Analysis

Typical Voltammetric Features

When scanning cathodically (negative direction), you will observe:

-

Primary Cathodic Peak (

): A well-defined peak typically between -0.3 V and -0.6 V (vs Ag/AgCl).[1] This corresponds to the reduction of the -

Anodic Return Peak (

): Often absent or very small in acidic media (indicating irreversible cleavage).[1] In alkaline media (pH > 9), a return peak may appear, indicating the quasi-reversible formation of the hydrazo species.

pH Dependence (Pourbaix Analysis)

The peak potential (

Representative Data Structure (Expected):

| pH Level | Mechanism Implication | |

| 2.0 | -0.25 V | Facile 4e⁻ reduction (Proton assisted cleavage).[1] |

| 4.0 | -0.36 V | Transition zone.[1] |

| 7.0 | -0.55 V | Physiological relevance.[1] 2e⁻/2H⁺ dominant.[1] |

| 10.0 | -0.72 V | Difficult reduction; Hydrazo intermediate stabilized.[1] |

Note: A slope of approximately 59 mV/pH in the

Pharmaceutical & Biological Implications[1][3][4]

For drug development professionals, the electrochemical behavior of this compound is a direct predictor of metabolic liability .[1]

-

Azoreductase Activity: The liver enzymes (cytochrome P450s and cytosolic azoreductases) and gut microbiota utilize NADH/NADPH to reduce azo bonds. The electrochemical potential (

) correlates with the rate of this enzymatic reduction. Compounds with less negative -

Toxicology of Metabolites: The reductive cleavage of this specific molecule yields:

-

Prodrug Design: If this structure is used as a prodrug linker, the "ortho-amino" group accelerates the release of the payload (the amines) compared to para-isomers, due to the electronic facilitation described in Section 2.1.

References

-

Bard, A. J., & Faulkner, L. R. (2001).[1] Electrochemical Methods: Fundamentals and Applications. Wiley.[1] (Foundational text on Cyclic Voltammetry and reaction mechanisms).

-

Lund, H., & Hammerich, O. (2001).[1] Organic Electrochemistry. Marcel Dekker.[1] (Authoritative source on the reduction mechanism of azo compounds and cleavage pathways).

-

Fogg, A. G., et al. (1996).[1] "Voltammetric behavior of some azo dyes." Analytica Chimica Acta. (Describes the specific adsorption and reduction waves of sulphonated azo-naphthalenes).

-

Zuman, P. (2000).[1] "Electrolysis of azo compounds." Topics in Organic Electrochemistry. (Detailed discussion on the pH dependence and hydrazo-intermediate stability).

-

Gupta, V. K., et al. (2011).[1] "Electrochemical investigation of azo dyes." International Journal of Electrochemical Science. (Modern application of GCE for azo dye analysis).

Sources

Photophysical Properties of Novel Azonaphthalene Derivatives

A Technical Guide for Molecular Design and Application

Executive Summary

This guide provides a rigorous technical analysis of azonaphthalene derivatives —a class of photochromic molecules that offer significant advantages over traditional azobenzenes, particularly in the context of photopharmacology and deep-tissue imaging . By extending the

Part 1: Molecular Architecture & Design Principles

The Azonaphthalene Advantage: Red-Shifting

The primary limitation of standard azobenzene switches is their reliance on UV light (300–380 nm) for isomerization, which has poor tissue penetration and high phototoxicity.

Azonaphthalenes utilize the extended conjugation of the naphthalene moiety to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

- Transition: Typically shifts from UV (~320 nm) in azobenzene to the violet/blue region (350–450 nm) in unsubstituted azonaphthalenes.

- Transition: Often appears as a weak tail in the visible region (450–550 nm), allowing for visible-light switching.

Push-Pull Systems and Ortho-Substitution

To further tune these properties for the "biological optical window" (650–900 nm), two primary strategies are employed:

-

Push-Pull Design: Introducing an electron donor (e.g.,

, -

Ortho-Substitution: Placing bulky or electronegative groups (e.g., Fluorine) at the ortho positions of the azo linkage destabilizes the ground state of the cis-isomer (Z-isomer) or raises the barrier for thermal relaxation, depending on the specific electronic effect. This allows for the tuning of thermal half-lives (

) from milliseconds (for rapid neuronal switching) to hours (for drug uptake).

Part 2: Photophysical Characterization & Mechanism

The Isomerization Cycle

The core functionality relies on the reversible transformation between the thermodynamically stable trans (

Mechanism: Rotation vs. Inversion

Unlike simple azobenzenes, azonaphthalenes often exhibit complex relaxation pathways due to steric hindrance between the naphthalene rings.

-

Photoisomerization (

): Occurs via excitation to the -

Thermal Relaxation (

): Proceeds via two competing mechanisms:[1][2][3]-

Rotation: Rotation around the

bond (requires breaking the -

Inversion: Linearization of one

angle (lateral shift). Note: In push-pull azonaphthalenes, the rotational barrier is often lowered due to the dipolar character of the transition state.

-

Visualization of the Switching Cycle

Figure 1: The photoisomerization cycle of azonaphthalene. The system is driven to the Z-state by light and returns to the E-state via either photon absorption or thermal relaxation.

Part 3: Experimental Protocols

Synthesis of Push-Pull Azonaphthalenes (General Protocol)

-

Principle: Azo coupling via diazonium salt formation.

-

Step 1 (Diazotization): Dissolve 4-nitro-1-naphthylamine (Acceptor) in

. Cool to 0–5°C. Add -

Step 2 (Coupling): Dissolve N,N-dimethyl-1-naphthylamine (Donor) in acetic acid. Add the cold diazonium solution slowly.

-

Step 3 (Purification): Neutralize with sodium acetate. Filter precipitate.[4][5] Critical: Purify via column chromatography (Silica gel, Hexane:EtOAc gradient) to remove unreacted amines which can quench fluorescence or distort absorption spectra.

Spectroscopic Characterization Workflow

To ensure data integrity, the following "self-validating" workflow must be used.

Protocol: Determination of Photoisomerization Efficiency

-

Baseline Correction: Use matched quartz cuvettes. Run a solvent blank (e.g., DMSO or Toluene) scan (250–800 nm).

-

Dark Adaptation: Keep the sample (

M) in total darkness for >24 hours to ensure 100% trans composition. Record Spectrum A (Dark) . -

Irradiation: Irradiate the sample perpendicular to the beam path using a calibrated LED (e.g., 365 nm or 450 nm depending on design) until the spectrum stops changing (Photostationary State - PSS). Record Spectrum B (PSS) .

-

Validation: Leave the sample in the dark and record spectra every 5 minutes. If Spectrum B reverts to Spectrum A over time, the reversibility is confirmed.

Quantitative Data Analysis

The following parameters are critical for comparing novel derivatives.

| Parameter | Symbol | Unit | Significance in Drug Design |

| Absorption Maximum | nm | Determines if the drug can be activated deep in tissue (Red/NIR preferred). | |

| Molar Extinction Coeff. | High | ||

| Thermal Half-life | s / min / h | Defines the "ON" time of the drug. Fast relaxation = "pulsed" therapy; Slow = "sustained" therapy. | |

| Photostationary State | PSS | % Z-isomer | Higher PSS (>80%) implies more efficient drug activation. |

Workflow Diagram: Kinetic Characterization

Figure 2: Experimental workflow for determining thermal relaxation kinetics and thermodynamic parameters.

Part 4: Photopharmacological Applications

Photoswitchable Tethered Ligands (PTLs)

Azonaphthalenes are ideal candidates for PTLs. By attaching the azonaphthalene core to a ligand (e.g., glutamate) and a bioconjugation handle (e.g., maleimide), the drug can be covalently attached to a receptor (e.g., iGluR).

-

Trans-state: Ligand is far from the binding pocket (Receptor OFF).

-

Cis-state: The geometric change forces the ligand into the binding pocket (Receptor ON).

-

Advantage: The rigid naphthalene core provides a larger "stroke length" (change in end-to-end distance) compared to azobenzene, potentially offering better switching efficacy for large protein channels.

Computational Modeling (DFT)

Before synthesis, derivatives should be modeled using Density Functional Theory (DFT).

-

Functional: B3LYP or CAM-B3LYP (for charge transfer correction).

-

Basis Set: 6-31G(d,p) or higher.[4]

-

Goal: Predict the HOMO-LUMO gap and the absorption spectra (TD-DFT) to screen for red-shifted candidates without chemical waste.

References

-

Woolley, G. A., et al. (2015). Red-Shifting Azobenzene Photoswitches for in Vivo Use.[6][7] National Institutes of Health. Available at: [Link]

-

Casanova, D., et al. (2018). Rotation and inversion thermal relaxation mechanisms for unsubstituted azobenzene.[2] ResearchGate.[2][8] Available at: [Link]

-

Isacoff, E. Y., et al. (2013). A red-shifted, fast-relaxing azobenzene photoswitch for visible light control of an ionotropic glutamate receptor.[6][9][10] PubMed. Available at: [Link]

-

Miletin, M., et al. (2018).[11] Photodynamic properties of aza-analogues of phthalocyanines.[11] Royal Society of Chemistry. Available at: [Link]

-

Adrion, D. M., & Lopez, S. A. (2025).[1][12] Triplet Spin Delocalization and Temperature Dependence for Adiabatic and Non-Adiabatic Z–E Isomerization Pathways in Azoarenes. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discoveryjournals.org [discoveryjournals.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. Red-Shifting Azobenzene Photoswitches for in Vivo Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A red-shifted, fast-relaxing azobenzene photoswitch for visible light control of an ionotropic glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Red-Shifted, Fast-Relaxing Azobenzene Photoswitch for Visible Light Control of an Ionotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photodynamic properties of aza-analogues of phthalocyanines - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. wjpls.org [wjpls.org]

A Technical Guide to the Theoretical Investigation of 1-Amino-2,1'-azonaphthalene Tautomers

Abstract

Azo dyes are a cornerstone of industrial chemistry, yet their full potential is often modulated by the subtle quantum mechanical phenomenon of tautomerism. The equilibrium between azo and hydrazone forms dictates the molecule's color, stability, and reactivity. This guide provides a comprehensive theoretical framework for investigating the tautomerism of 1-amino-2,1'-azonaphthalene, a representative amino-azo compound. We delineate a robust computational workflow leveraging Density Functional Theory (DFT) to predict the relative stabilities, geometric structures, and spectroscopic signatures of its tautomers. This document serves as a practical manual for researchers in computational chemistry, materials science, and drug development, offering both the theoretical underpinnings and step-by-step protocols required for a rigorous in-silico analysis.

Introduction: The Significance of Azo-Hydrazone Tautomerism

Azo compounds, characterized by the –N=N– functional group, are among the most widely utilized classes of dyes.[1] The presence of a labile proton, typically on a hydroxyl or amino group positioned ortho or para to the azo linkage, gives rise to a dynamic equilibrium known as azo-hydrazone tautomerism.[2][3] This process involves the migration of a proton and a concurrent shift in double bonds, leading to two distinct chemical species: the azo form and the hydrazone form.

The position of this equilibrium is of paramount importance as it profoundly influences the molecule's physicochemical properties:

-

Color : The two tautomers often possess different π-electron systems, resulting in distinct absorption spectra and, consequently, different colors.[4]

-

Photostability : The dominant tautomeric form can impact the molecule's resistance to photochemical degradation.

-

Biological Activity : In medicinal chemistry, the ability of a molecule to exist in different tautomeric forms can affect its binding affinity to biological targets.

Understanding and predicting the tautomeric preference of a given azo dye is therefore a critical task for designing molecules with specific, optimized properties.[5] While experimental techniques like NMR and UV-Vis spectroscopy provide invaluable data, computational chemistry offers a powerful, predictive tool to dissect the energetic landscape of the tautomeric system with atomic-level precision.[6][7]

The this compound Tautomeric System

The subject of this guide, this compound, presents a classic case of tautomerism. The molecule can exist in two primary forms: an Amino-Azo tautomer and a Quinone-Hydrazone tautomer. The equilibrium involves the transfer of a proton from the amino group to one of the azo nitrogen atoms.

Caption: Tautomeric equilibrium of this compound.

The key scientific question is: Which tautomer is more stable, and how is this stability influenced by the surrounding environment (e.g., solvent polarity)? Answering this requires a detailed quantum chemical investigation.

Theoretical Framework and Computational Methodology

Our approach is grounded in Density Functional Theory (DFT), a computational method that offers an excellent balance of accuracy and efficiency for studying medium-to-large organic molecules.[8][9] The workflow is designed to be self-validating, moving from gas-phase calculations to more complex solvent environments.

Level of Theory Selection

The choice of the DFT functional and basis set is critical for obtaining reliable results.

-

Functional : We recommend a hybrid meta-GGA functional such as M06-2X . This functional is well-suited for main-group thermochemistry and systems where non-covalent interactions are important, which is relevant for intramolecular hydrogen bonding in the hydrazone tautomer.[10][11] The popular B3LYP functional is also a robust choice, though M06-2X often provides improved accuracy for the subtle energetic differences in tautomeric systems.[12][13][14]

-

Basis Set : A Pople-style basis set, 6-311+G(d,p) , is recommended. This triple-zeta basis set provides sufficient flexibility for an accurate description of the electronic structure. The inclusion of diffuse functions (+) is important for describing the lone pairs on nitrogen and oxygen atoms, while polarization functions (d,p) are essential for accurately modeling bonding environments.

Geometry Optimization and Thermodynamic Analysis

The first computational step is to find the lowest-energy three-dimensional structure for each tautomer.

-

Gas-Phase Optimization : The geometry of each tautomer is optimized in the gas phase (i.e., as an isolated molecule). This calculation finds the coordinates of all atoms that correspond to a minimum on the potential energy surface.

-

Vibrational Frequency Calculation : A frequency analysis must be performed on each optimized structure. This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable structure. This calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary to compute the Gibbs Free Energy (G).

The relative stability of the tautomers in the gas phase is determined by comparing their Gibbs Free Energies (ΔG): ΔG = G(Hydrazone) - G(Azo)

A negative ΔG indicates that the hydrazone form is more stable, while a positive ΔG indicates the azo form is favored.

Modeling Solvent Effects

Tautomeric equilibria are often highly sensitive to the solvent environment due to differences in the polarity of the tautomers.[5][15] We employ an implicit solvation model, specifically the Polarizable Continuum Model (PCM) .[16][17][18]

In the PCM approach, the solvent is modeled as a continuous dielectric medium rather than individual molecules, which is computationally efficient.[17][19] The solute is placed in a molecule-shaped cavity within this continuum. This model effectively captures the bulk electrostatic interactions between the solute and solvent. Calculations should be repeated in solvents of varying polarity (e.g., cyclohexane for nonpolar, and water or acetonitrile for polar) to predict how the equilibrium shifts.

Prediction of Spectroscopic Properties

To connect our theoretical models with potential experimental validation, we can predict key spectroscopic data.

-

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.[20][21] This allows for the simulation of the UV-Vis absorption spectrum for each tautomer. Since the azo and hydrazone forms have different conjugated systems, they are expected to have distinct absorption maxima (λmax), providing a clear experimental observable.[4]

-

NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts.[1] The chemical shifts of the protons and carbons involved in the tautomerization (e.g., the N-H proton, and carbons in the quinoid ring of the hydrazone) are particularly sensitive and serve as excellent fingerprints for identifying the dominant tautomer in solution.[6][22]

Step-by-Step Computational Protocol

This protocol outlines the workflow for a comprehensive theoretical investigation.

-

Structure Preparation :

-

Build the 3D structures of both the amino-azo and quinone-hydrazone tautomers using a molecular editor (e.g., Avogadro, GaussView).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF).

-

-

Gas-Phase DFT Calculations :

-

Step 2a: Geometry Optimization : Submit a geometry optimization calculation for each tautomer using the chosen level of theory (e.g., M06-2X/6-311+G(d,p)).

-

Step 2b: Frequency Analysis : Using the optimized coordinates from Step 2a, perform a frequency calculation at the same level of theory.

-

Step 2c: Validation : Confirm that there are no imaginary frequencies. If there are, the initial structure was likely not close enough to a minimum, and the optimization should be restarted from a slightly modified geometry.

-

Step 2d: Data Extraction : Extract the electronic energy (E), enthalpy (H), and Gibbs free energy (G) for each tautomer.

-

-

Solution-Phase DFT Calculations :

-

Step 3a: Solvated Optimization : Repeat the geometry optimization (Step 2a) for each tautomer, this time incorporating the PCM model for each desired solvent (e.g., SCRF=(PCM,Solvent=Water)).

-

Step 3b: Solvated Frequencies : Perform a frequency calculation in the corresponding solvent to obtain the solution-phase Gibbs free energies.

-

Step 3c: Data Extraction : Extract the Gibbs free energy in solution for each tautomer and solvent.

-

-

Spectroscopic Predictions :

-

Step 4a: TD-DFT : Using the optimized geometry in a chosen solvent (from Step 3a), perform a TD-DFT calculation to predict the UV-Vis spectrum.

-

Step 4b: GIAO NMR : Using the same optimized geometry, perform a GIAO NMR calculation to predict the chemical shifts.

-

-

Data Analysis :

-

Calculate the relative Gibbs free energy (ΔG) between the two tautomers in the gas phase and in each solvent to determine the predicted equilibrium position.

-

Compare key geometric parameters (e.g., N-N, C-N, N-H bond lengths) between the tautomers.

-

Compare the predicted λmax and NMR chemical shifts with experimental data if available.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Calculated Relative Energies of Tautomers

| Medium | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Predicted Dominant Form |

|---|---|---|---|---|

| Gas Phase | -2.5 | -2.2 | -2.1 | Quinone-Hydrazone |

| Cyclohexane (ε=2.0) | -1.8 | -1.6 | -1.5 | Quinone-Hydrazone |

| Acetonitrile (ε=37.5) | +0.5 | +0.7 | +0.8 | Amino-Azo |

| Water (ε=78.4) | +1.2 | +1.4 | +1.5 | Amino-Azo |

Note: Values are hypothetical and for illustrative purposes. ΔG = G(Hydrazone) - G(Azo).

Interpretation : The hypothetical data in Table 1 suggests that the more polar quinone-hydrazone form is stabilized by intramolecular hydrogen bonding in the gas phase and nonpolar solvents. However, in polar solvents, the amino-azo form becomes more stable, likely due to stronger dipole-dipole interactions with the solvent.

Table 2: Key Geometric and Spectroscopic Parameters (Calculated in Water)

| Parameter | Amino-Azo Tautomer | Quinone-Hydrazone Tautomer |

|---|---|---|

| N=N Bond Length (Å) | 1.25 | 1.33 |

| C-NH₂ Bond Length (Å) | 1.37 | - |

| C=N Bond Length (Å) | - | 1.30 |

| N-H Bond Length (Å) | 1.01 (in NH₂) | 1.03 (in N-H) |

| Predicted λmax (nm) | 420 | 510 |

| Predicted ¹H NMR (ppm) | 5.5 (NH₂) | 14.8 (N-H, H-bonded) |

Note: Values are hypothetical and for illustrative purposes.

Interpretation : The geometric data clearly shows the single/double bond character changes expected during tautomerization. The predicted spectroscopic data provides distinct, measurable signatures for each form. The large downfield shift of the N-H proton in the hydrazone tautomer is a classic indicator of a strong intramolecular hydrogen bond.[7]

Visualization of the Computational Workflow

A systematic workflow ensures reproducibility and logical progression of the investigation.

Caption: A comprehensive workflow for the theoretical investigation.

Conclusion

The theoretical investigation of tautomerism, as outlined for this compound, provides profound insights that are often difficult to obtain through experimental means alone. By systematically applying DFT, researchers can reliably predict the dominant tautomeric form in various environments, understand the underlying energetic contributions, and generate spectroscopic data to guide and validate experimental work. This in-silico approach is an indispensable tool in the modern design and analysis of functional molecules, enabling a more rational and efficient development process for new dyes, sensors, and pharmaceuticals.

References

-

M. K. Kustov, A. V. Kustov, and O. I. Koifman, "A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight," Journal of the Iranian Chemical Society, vol. 18, no. 12, pp. 3339–3352, 2021. [Online]. Available: [Link]

-

A. D. Towns, "The Structure and Spectroscopy of the bis-azo dye Direct Blue 1: Comparison with Experiment," The Journal of Physical Chemistry A, vol. 108, no. 49, pp. 10856–10865, 2004. [Online]. Available: [Link]

-

S. Faham, "Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques," Walsh Medical Media, 2024. [Online]. Available: [Link]

-

P. S. Santos et al., "Azo−Hydrazone Tautomerism in Protonated Aminoazobenzenes: Resonance Raman Spectroscopy and Quantum-Chemical Calculations," The Journal of Physical Chemistry A, vol. 112, no. 18, pp. 4212–4221, 2008. [Online]. Available: [Link]

-

C. Hillel et al., "Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films," RSC Advances, vol. 15, no. 14, pp. 10450-10459, 2025. [Online]. Available: [Link]

-

T. J. Z. Stocker et al., "Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films," Dyes and Pigments, vol. 221, p. 111812, 2024. [Online]. Available: [Link]

-

A. V. Marenich, C. J. Cramer, and D. G. Truhlar, "Modeling of Solute-Solvent Interactions Using an External Electric Field—From Tautomeric Equilibrium in Nonpolar Solvents," Molecules, vol. 26, no. 5, p. 1319, 2021. [Online]. Available: [Link]

-

Wikipedia, "Polarizable continuum model," Wikipedia, 2023. [Online]. Available: [Link]

-

S. K. Dey et al., "Tautomerism, Solvatochromism and DFT analysis of some photosensitive azo dyes having probable application in dye synthesized sol," Journal of Molecular Structure, vol. 1224, p. 129033, 2021. [Online]. Available: [Link]

-

J.-D. Chai and P.-T. Chen, "TAO-DFT with the Polarizable Continuum Model," Molecules, vol. 27, no. 2, p. 484, 2022. [Online]. Available: [Link]

-

J. Sokolab, J. Simal, and J. Alföldi, "An analysis of azo-hydrazone tautomerism of reactive azobenzene and pyrazolinyl-azo dyes using the semiempirical molecular orbital PM5 method," ResearchGate, 2005. [Online]. Available: [Link]

-

S. Ghasemi, "A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM)," ResearchGate, 2013. [Online]. Available: [Link]

-

L. Antonov, "Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment," Symmetry, vol. 11, no. 6, p. 820, 2019. [Online]. Available: [Link]

-

C. Hillel et al., "Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films," RSC Publishing, 2025. [Online]. Available: [Link]

-

J. H. Kim et al., "Torsionally Responsive C3-Symmetric Azo Dyes: Azo−Hydrazone Tautomerism, Conformational Switching, and Application for Chemical Sensing," Organic Letters, vol. 12, no. 17, pp. 3940–3943, 2010. [Online]. Available: [Link]

-

V. Denevaa et al., "Tautomerism in azo dyes: Border cases of azo and hydrazo tautomers as possible NMR reference compounds," Dyes and Pigments, vol. 132, pp. 330-338, 2016. [Online]. Available: [Link]

-

M. Walker et al., "Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions," York Research Database, 2013. [Online]. Available: [Link]

-

M. Walker et al., "Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions," The Journal of Physical Chemistry A, vol. 117, no. 47, pp. 12590–12600, 2013. [Online]. Available: [Link]

-